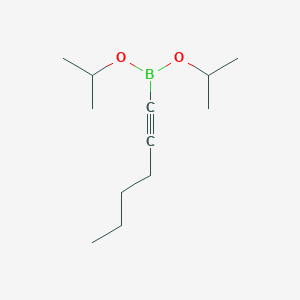
Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. Boronic esters are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of boronic acid, 1-hexynyl-, bis(1-methylethyl) ester typically involves the reaction of 1-hexynylboronic acid with isopropyl alcohol under dehydrating conditions. The reaction can be catalyzed by an acid or base to facilitate the esterification process. The general reaction scheme is as follows:
1-Hexynylboronic acid+Isopropyl alcohol→Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester+Water
Industrial Production Methods: Industrial production of boronic esters often involves the use of borate esters as intermediates. These borate esters are reacted with alcohols to form the desired boronic esters. The process is typically carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Boronic esters can undergo oxidation to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert boronic esters to boranes or other reduced boron species.
Substitution: Boronic esters can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted boronic esters.
Wissenschaftliche Forschungsanwendungen
Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester has numerous applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as probes for biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as intermediates in various chemical processes.
Wirkmechanismus
The mechanism of action of boronic acid, 1-hexynyl-, bis(1-methylethyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The key steps in this mechanism include transmetallation, oxidative addition, and reductive elimination.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
Methylboronic acid: A simpler boronic acid with similar reactivity.
Vinylboronic acid: Used in the synthesis of vinyl-containing compounds.
Uniqueness: Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester is unique due to its alkyne functional group, which provides additional reactivity and versatility in organic synthesis. This compound can participate in a wider range of reactions compared to simpler boronic acids, making it a valuable tool in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
121021-21-4 |
|---|---|
Molekularformel |
C12H23BO2 |
Molekulargewicht |
210.12 g/mol |
IUPAC-Name |
hex-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C12H23BO2/c1-6-7-8-9-10-13(14-11(2)3)15-12(4)5/h11-12H,6-8H2,1-5H3 |
InChI-Schlüssel |
XCIFBLKIMXIDIL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#CCCCC)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


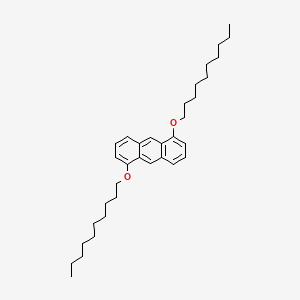
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)

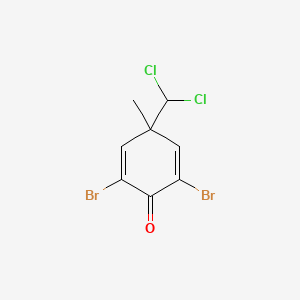

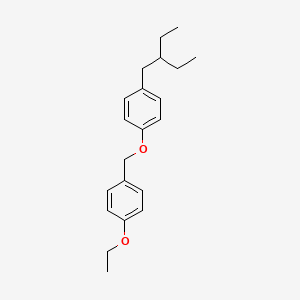
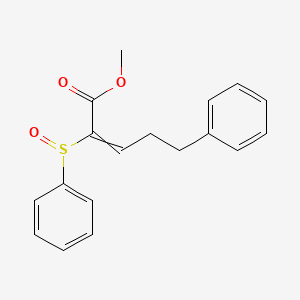
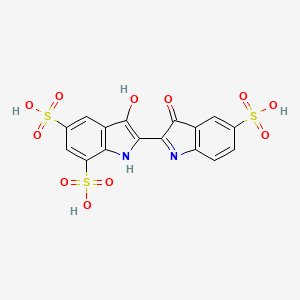
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
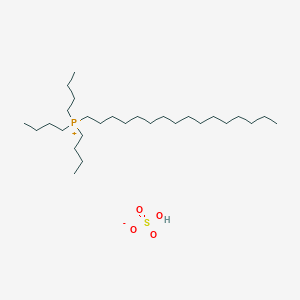

![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
